molecular formula C9H13BrN2O B8717668 3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- CAS No. 1123837-99-9

3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)-

Cat. No. B8717668
Key on ui cas rn: 1123837-99-9
M. Wt: 245.12 g/mol
InChI Key: CVGDUJKDLGUWEI-UHFFFAOYSA-N
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Patent
US08569503B2

Procedure details

To a dark-yellow solution of 6-bromopyridine-3-carbaldehyde 7 (30 g, 161 mmol) in DCM (300 ml) and 2-methoxyethylamine 8 (1.05 eq, 14.72 ml, 169 mmol) in a 1 L round-bottom flask was added acetic acid (1 eq, 9.23 mL, 161 mmol). After 15 min, sodium triacetoxyborohydride (1.05 eq, 35.9 g, 169 mmol) was added over 10 min and the reaction mixture was stirred at r.t. for 30 min. The reaction mixture was then quenched with 10% HCl (200 mL). The two layers were separated and the organic layer was extracted with 10% HCl (2×100 mL). The aqueous layers were combined, basified to pH=9 with 4M NaOH (450 mL), extracted with EA (3×150 mL) and combined organic extracts were washed with brine (150 mL), dried over Na2SO4, filtered and evaporated to afford 9 as brown oil that could be used crude for next step (31.1 g, 127 mmol, 79% yield). MS (m/z): 245.1 (M+1)
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
14.72 mL
Type
reactant
Reaction Step One
Quantity
9.23 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35.9 g
Type
reactant
Reaction Step Two
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][N:3]=1.[CH3:10][O:11][CH2:12][CH2:13][NH2:14].C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl>[Br:1][C:2]1[N:3]=[CH:4][C:5]([CH2:6][NH:14][CH2:13][CH2:12][O:11][CH3:10])=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=NC=C(C=O)C=C1
Name
Quantity
14.72 mL
Type
reactant
Smiles
COCCN
Name
Quantity
9.23 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
35.9 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at r.t. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with 10% HCl (200 mL)
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with 10% HCl (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (3×150 mL)
WASH
Type
WASH
Details
were washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=C(C=N1)CNCCOC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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